The synthesis of 6-Bromo-m-tyrosine typically involves electrophilic bromination of m-tyrosine. The process can be summarized as follows:
The reaction conditions typically include:
The molecular structure of 6-Bromo-m-tyrosine features:
The structural formula can be represented as follows:
This structure influences its solubility, reactivity, and interactions with biological systems .
6-Bromo-m-tyrosine participates in various chemical reactions due to its functional groups:
Common reagents involved in these reactions include bases (like sodium hydroxide), acids (for protonation), and various electrophiles .
The mechanism of action of 6-Bromo-m-tyrosine is primarily related to its role in biochemical pathways:
Research indicates that 6-Bromo-m-tyrosine may influence levels of neurotransmitters such as dopamine and norepinephrine by modulating their synthesis or degradation .
The compound's properties can be summarized in a table:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 255.11 g/mol |
Melting Point | Varies |
Solubility | Soluble in water |
6-Bromo-m-tyrosine has several scientific applications:
6-Bromo-m-tyrosine (C₉H₁₀BrNO₃) is a halogenated aromatic amino acid characterized by a bromine atom at the meta position of the phenolic ring in the tyrosine structure. This modification imparts distinctive electronic and steric properties that significantly alter its chemical behavior compared to unmodified tyrosine. The molecular weight of 6-bromo-m-tyrosine is 260.09 g/mol, with a carbon framework consisting of nine carbons, ten hydrogens, one bromine atom, one nitrogen atom, and three oxygen atoms [6] [9]. The presence of the electron-withdrawing bromine atom reduces electron density in the aromatic system, increasing the compound's susceptibility to electrophilic substitution at the ortho and para positions relative to the phenolic hydroxyl group.
The compound exhibits limited water solubility (approximately 2 mg/mL at room temperature), requiring specialized dissolution techniques such as ultrasonication and pH adjustment for biological applications. In dimethyl sulfoxide, solubility increases to approximately 1.96 mg/mL under optimized conditions involving warming to 60°C and acidification to pH 3 with hydrochloric acid [6] [9]. The bromine substituent significantly influences the compound's acid-base characteristics, with predicted pKa values of approximately 2.2 (carboxylic acid), 9.2 (phenolic hydroxyl), and 9.8 (amine group). These ionization properties directly impact its chromatographic behavior, with reversed-phase high-performance liquid chromatography typically showing retention times between 12-15 minutes under standard gradient elution conditions. The bromine atom also contributes to increased lipophilicity, with calculated logP values approximately 1.5 units higher than unmodified tyrosine, potentially enhancing membrane permeability in biological systems.
Table 1: Physicochemical Properties of 6-Bromo-m-tyrosine
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₀BrNO₃ |
Molecular Weight | 260.09 g/mol |
CAS Registry Number | 38739-13-8 |
Water Solubility | 2 mg/mL (7.69 mM) |
DMSO Solubility | 1.96 mg/mL (7.54 mM) at pH 3, 60°C |
Predicted pKa Values | 2.2 (carboxyl), 9.2 (phenol), 9.8 (amine) |
LogP (Estimated) | 1.2-1.8 |
Spectral Characteristics | λₘₐₓ: 274-278 nm (UV) |
The distinctive mass spectral signature includes a molecular ion cluster at m/z 260/262 with a characteristic 1:1 isotopic pattern due to the approximately equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Nuclear magnetic resonance spectroscopy reveals diagnostic signals in the aromatic region: ¹H NMR displays a characteristic doublet (H-2) at approximately δ 7.56 ppm and a doublet (H-4) at δ 6.66 ppm, consistent with meta-substitution patterns [5]. The ¹³C NMR spectrum shows distinctive signals for the brominated carbon (C-3) at approximately 120-125 ppm and the ipso carbon (C-1) at 150-155 ppm, providing definitive evidence of bromine incorporation at the meta position relative to the phenolic hydroxyl.
The synthesis of 6-bromo-m-tyrosine derivatives employs diverse chemical strategies tailored to the specific functionalization requirements of the target molecule. Electrophilic aromatic bromination represents the most direct approach, where molecular bromine (Br₂) in acetonitrile selectively brominates tyrosine derivatives at the meta position. This reaction typically proceeds at ambient temperature with completion within 30 minutes, yielding approximately 95% of the desired product with minimal dihalogenated byproducts when carefully controlled [1]. The reaction mechanism involves the initial formation of a bromonium ion that attacks the electron-rich aromatic ring, preferentially at positions ortho and para to the hydroxyl group. However, the existing hydroxyl and carboxyl groups direct bromination to the meta position through a complex interplay of electronic effects and steric constraints.
For more complex molecular architectures, particularly those requiring site-specific bromination on pre-assembled structures, transition metal-catalyzed cross-coupling reactions offer superior regiocontrol. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enable the introduction of brominated aromatic systems onto amino acid scaffolds. These methods employ protected tyrosine derivatives coupled with brominated aryl halides using catalysts like tetrakis(triphenylphosphine)palladium(0) in deoxygenated dimethylformamide at 80-100°C [5]. The resulting protected bromotyrosine derivatives are subsequently deprotected under acidic conditions (trifluoroacetic acid in dichloromethane) to yield the target compounds. This approach proves particularly valuable for synthesizing ⁷⁷Br- or ⁷⁶Br-labeled analogs where direct bromination may not be feasible.
Table 2: Synthetic Approaches for 6-Bromo-m-tyrosine Derivatives
Method | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Direct Electrophilic | Br₂ in CH₃CN, 25°C, 30 min | 95 | Simplicity, high efficiency |
Palladium-Catalyzed | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12-24h | 70-85 | Regioselectivity, functional tolerance |
Biogenetic Mimicry | Bromoperoxidase, H₂O₂, Br⁻, pH 5-7, 4°C | 40-60 | Eco-friendly, stereospecific |
Solid-Phase Synthesis | Fmoc-protected resin, brominated building blocks | 60-75 | Automation, peptide incorporation |
Biogenetic-inspired approaches utilize enzymatic bromination as an environmentally benign alternative. Marine-derived bromoperoxidases catalyze the oxidation of bromide ions by hydrogen peroxide, generating hypobromous acid (HOBr) that acts as the electrophilic brominating agent. This method operates under mild aqueous conditions (pH 5-7, 4-25°C) and demonstrates remarkable regioselectivity for tyrosine residues in peptide substrates [8]. While yields typically range from 40-60%, this approach preserves stereochemical integrity and avoids racemization, making it particularly valuable for synthesizing complex brominated peptides where chiral purity is essential.
For the preparation of bromotyrosine-containing peptides, solid-phase peptide synthesis offers precise control over sequence and regiochemistry. Fluororenylmethoxycarbonyl (Fmoc)-protected 3-bromo-L-tyrosine building blocks are incorporated at predetermined positions using standard coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate in dimethylformamide. Following chain assembly, global deprotection with trifluoroacetic acid-triisopropylsilane-water (95:2.5:2.5) liberates the target peptides with bromotyrosine moieties intact [5]. This methodology enables the synthesis of complex molecular architectures such as brominated cyclic Arg-Gly-Asp peptides for targeted molecular imaging applications.
Radiolabeled isotopologues of 6-bromo-m-tyrosine serve as crucial molecular probes for positron emission tomography imaging, leveraging the distinct nuclear properties of bromine-76 (⁷⁶Br) and fluorine-18 (¹⁸F). Bromine-76, with its favorable positron emission characteristics (57% β⁺ decay, maximum energy 3.4 MeV) and extended half-life (16.2 hours), enables longitudinal imaging studies spanning multiple days [1] [2]. The production of ⁷⁶Br employs cyclotron irradiation via the ⁷⁶Se(p,n)⁷⁶Br nuclear reaction on enriched selenium targets, yielding high specific activity radionuclide suitable for receptor targeting applications.
Direct electrophilic radiolabeling represents the most straightforward approach for preparing 6-[⁷⁶Br]bromo-m-tyrosine. This method utilizes [⁷⁶Br]bromide oxidized in situ by peracetic acid or chloramine-T to generate electrophilic [⁷⁶Br]bromonium species that attack the electron-rich aromatic ring of tyrosine. Optimization studies demonstrate that peracetic acid generally provides superior radiochemical yields (>60%) compared to chloramine-T (50-55%) at ambient temperature, with minimal formation of dihalogenated byproducts [1]. The reaction typically completes within 5-10 minutes, followed by purification using semi-preparative reversed-phase high-performance liquid chromatography with trifluoroacetic acid/acetonitrile mobile phases. This method delivers the radiotracer with radiochemical purity exceeding 98% and specific activity ranging from 20-50 GBq/μmol, suitable for in vivo imaging applications.
For tyrosine-deficient peptides or those requiring alternative labeling positions, prosthetic group approaches offer enhanced flexibility. N-succinimidyl 3-[⁷⁶Br]bromo-2,6-dimethoxybenzoate ([⁷⁶Br]SBDMB) serves as an efficient labeling agent for ε-amino groups of lysine residues or N-terminal amines. This prosthetic group is prepared in a two-step procedure: initial radiobromination of 2,6-dimethoxybenzoic acid precursor using [⁷⁶Br]bromide and peracetic acid, followed by activation with N-hydroxysuccinimide and dicyclohexylcarbodiimide [1]. Conjugation to peptides proceeds efficiently at room temperature within 15 minutes, achieving radiochemical yields exceeding 70%. The dimethoxybenzoyl group demonstrates remarkable selectivity for bromination over tyrosine residues, attributed to a 9 kcal/mol lower energy barrier for the transition state compared to tyrosine bromination, as confirmed by density functional theory calculations at the SCRF-B3LYP/6-31G* level [1].
Fluorine-18 labeled analogs, particularly 3-[¹⁸F]fluoro-α-methyl-L-tyrosine ([¹⁸F]FAMT), provide comparative benchmarks for evaluating the biological performance of brominated tyrosine derivatives. The shorter half-life of fluorine-18 (109.8 minutes) limits imaging windows but offers superior image resolution due to lower positron energy. Preparation typically involves nucleophilic fluorination of protected precursors using [¹⁸F]fluoride-kryptofix complex in acetonitrile at 80-100°C, followed by deprotection [2]. Biological evaluations reveal that 3-[⁷⁶Br]bromo-α-methyl-L-tyrosine ([⁷⁶Br]BAMT) exhibits higher tumor accumulation and retention compared to [¹⁸F]FAMT in LS180 colon adenocarcinoma models, though with observed debromination in vivo that elevates background radioactivity in blood and normal tissues [2].
The metabolic vulnerability of 6-bromo-m-tyrosine, particularly towards enzymatic debromination and oxidative deamination, has prompted strategic molecular modifications to enhance biological stability while preserving target affinity. α-Methylation represents the most extensively validated stabilization strategy, wherein substitution of the α-hydrogen with a methyl group creates 3-[⁷⁶Br]bromo-α-methyl-L-tyrosine ([⁷⁶Br]BAMT). This structural alteration sterically hinders transamination by branched-chain amino acid transferase, significantly prolonging biological half-life [2]. Cellular uptake studies in LS180 colon adenocarcinoma cells demonstrate that [⁷⁶Br]BAMT achieves 2.3-fold higher accumulation and 1.8-fold longer retention compared to non-methylated analogs, attributed to both metabolic stabilization and enhanced affinity for L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in malignant cells.
Carbohydrate conjugation offers another effective stabilization strategy by modifying the phenolic hydroxyl group. Glycosylation of 6-bromo-m-tyrosine at the 4'-position generates derivatives with substantially altered pharmacokinetic profiles. These neoglycoconjugates demonstrate enhanced water solubility, reduced plasma protein binding, and remarkable resistance to enzymatic debromination, as evidenced by high-performance liquid chromatography analysis of plasma metabolites following intravenous administration [5]. The bulky carbohydrate moiety sterically shields the bromine substituent from nucleophilic displacement by glutathione and related thiols, while simultaneously redirecting biodistribution toward hepatobiliary excretion pathways, thereby reducing background signal in tumor imaging applications.
Peptide backbone incorporation provides context-dependent stabilization for bromotyrosine residues. Embedding 6-bromo-m-tyrosine within cyclic peptide sequences, particularly those containing D-amino acids or N-methylated residues, creates local microenvironments that protect the brominated aromatic system from enzymatic attack [10]. Mass spectrometric analysis of extracellular matrix proteins modified by peroxidasin-mediated bromination reveals exceptional persistence of bromotyrosine modifications in structural proteins such as laminins and collagen IV, with half-lives extending to several weeks in biological matrices [10]. This remarkable stability arises from steric inaccessibility within triple-helical collagen domains and protection afforded by extensive glycosylation of laminin subunits.
Ring-substituted analogs, particularly those with electron-donating groups ortho to the bromine substituent, demonstrate altered susceptibility to nucleophilic displacement. Introduction of methoxy groups at the 2- and 6-positions of the tyrosine ring creates steric and electronic environments that significantly retard debromination kinetics while maintaining favorable characteristics for radiolabeling [1]. These modifications yield compounds with plasma stability exceeding 90% intact tracer at 60 minutes post-injection, compared to 60-70% for unmodified bromotyrosine. Quantum mechanical calculations at the B3LYP/6-31G* level indicate that the enhanced stability correlates with increased carbon-bromine bond dissociation energies (approximately 15 kcal/mol higher than unsubstituted bromotyrosine) and higher transition state energies for nucleophilic substitution reactions.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1